2-Fluoro-4,5-dimethoxyphenylboronic acid
Description
2-Fluoro-4,5-dimethoxyphenylboronic acid, pinacol ester (CAS 1150271-76-3) is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and fine chemicals. Its structure features a phenyl ring substituted with a fluorine atom at position 2 and methoxy groups at positions 4 and 5, coupled with a pinacol boronate ester group. This design enhances stability and solubility in organic solvents, making it advantageous for catalytic applications . Below, we provide a detailed comparison with structural analogs, emphasizing substituent effects, reactivity, and applications.
Properties
IUPAC Name |
(2-fluoro-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXESUNZYCLCARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256149 | |
| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-07-7 | |
| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
One of the most reliable and widely used methods for preparing arylboronic acids, including fluorinated and methoxylated derivatives, is the palladium-catalyzed Miyaura borylation. This involves the coupling of an aryl halide with bis(pinacolato)diboron or related boron reagents.
| Parameter | Details |
|---|---|
| Catalyst | PdCl2(dppf) or Pd(dppf)Cl2 complex (dppf = 1,1'-bis(diphenylphosphino)ferrocene) |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |
| Solvent | 1,4-Dioxane, sometimes mixed with DMF or water |
| Temperature | Typically 100 °C, sometimes microwave-assisted heating at 100–120 °C |
| Reaction Time | Overnight (12–18 hours) or shorter under microwave irradiation (20 min to 2.5 hours) |
| Atmosphere | Inert (argon or nitrogen) |
Example Data Extracted from Related Boronic Acid Syntheses:
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 81 | Pd(dppf)Cl2, KOAc, 1,4-dioxane/DMF, 100 °C, sealed tube, overnight | From 5-bromo-2-fluorobenzonitrile precursor, purified by flash chromatography |
| 72 | Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, inert atmosphere, overnight | Similar conditions, high purity achieved |
| 38 | Pd(PPh3)4, K2CO3, 1,4-dioxane/water, 100 °C, microwave irradiation, 0.5 h | Microwave-assisted synthesis, moderate yield |
| 2.9 | Pd(PPh3)4, K2CO3, 1,4-dioxane/water, 100 °C, microwave irradiation, 2.5 h | Longer microwave time but low yield, indicating sensitivity to reaction time |
These data illustrate the optimization of catalyst, base, solvent, and heating method to maximize yield and purity for fluorinated arylboronic acids similar to this compound.
Nickel-Catalyzed Cross-Coupling Approaches
Recent advances have demonstrated nickel-catalyzed borylation and cross-coupling as effective alternatives, particularly for activating aromatic C–F bonds in fluorinated substrates.
- Nickel catalysts such as Ni(cod)2 combined with phosphine ligands (e.g., PCy3) enable the coupling of fluorinated aromatic compounds with arylboronic acids or diboron reagents.
- These methods often proceed under milder conditions and can selectively functionalize C–F bonds orthogonally to other halides (e.g., C–Br), enabling stepwise functionalization.
- Nickel-catalyzed borylation proceeds via formation of nickelacyclopropane intermediates, facilitating oxidative addition and transmetallation steps.
- The reaction conditions typically involve toluene/water mixed solvents, potassium carbonate or phosphate bases, and room temperature to moderate heating (up to 100 °C).
- Yields for fluorinated arylboronic acid derivatives are generally high (70–95%) depending on substrate and ligand choice.
Representative Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | Ni(cod)2 (bis(1,5-cyclooctadiene)nickel(0)) |
| Ligand | PCy3 (tricyclohexylphosphine) |
| Base | K2CO3 or K3PO4 |
| Solvent | Toluene/water mixture |
| Temperature | Room temperature to 100 °C |
| Reaction Time | 13–18 hours |
- Coupling of 2-fluorobenzofurans with arylboronic acids under nickel catalysis yielded 2-aryl-2-fluorobenzofurans in 70–98% yields.
- Orthogonal activation of C–F and C–Br bonds was demonstrated, highlighting the method's selectivity and utility for complex fluorinated aromatic systems.
Specific Considerations for this compound
While direct literature on the exact preparation of this compound is limited, the following points are critical based on analogous fluorinated methoxy-substituted arylboronic acids:
- Substrate Preparation: Starting from 2-fluoro-4,5-dimethoxybromobenzene or iodide is preferred for efficient borylation.
- Catalyst Selection: Palladium catalysts with dppf ligands or nickel catalysts with bulky phosphines are effective.
- Base and Solvent: Potassium acetate or carbonate bases in 1,4-dioxane or toluene/water mixtures optimize reaction rates and yields.
- Temperature and Time: Heating at 100 °C overnight or microwave-assisted heating can be employed to shorten reaction times.
- Purification: Flash chromatography on silica gel using hexane/ethyl acetate gradients is standard for isolating pure boronic acid.
Summary Table of Preparation Methods
| Method | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl2 + B2pin2 | PdCl2(dppf), KOAc | KOAc | 1,4-Dioxane/DMF | 100 | Overnight | 72–81 | Standard Miyaura borylation; high yield and purity |
| Pd(PPh3)4 + B2pin2 | Pd(PPh3)4, K2CO3 | K2CO3 | 1,4-Dioxane/Water | 100 | 0.5–2.5 h (microwave) | 2.9–38 | Microwave-assisted; variable yields |
| Ni(cod)2 + PCy3 + B2pin2 | Ni(cod)2, PCy3, K2CO3 or K3PO4 | K2CO3/K3PO4 | Toluene/Water | RT–100 | 13–18 h | 70–95 | Selective C–F bond activation; orthogonal to C–Br bonds |
Research Findings and Practical Notes
- The presence of electron-donating methoxy groups on the aromatic ring can influence the reactivity and selectivity of borylation reactions, often enhancing coupling efficiency.
- Fluorine substitution at the 2-position requires careful catalyst and ligand selection to activate the C–F bond effectively without defluorination or side reactions.
- Microwave-assisted synthesis offers a rapid alternative but may require optimization to avoid low yields.
- Orthogonal coupling strategies using nickel catalysis allow for sequential functionalization of multi-halogenated substrates, enabling complex molecule construction.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,5-dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Organic solvents like THF, toluene, or ethanol.
Bases: Potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Scientific Research Applications
2.1. Suzuki-Miyaura Coupling Reactions
This compound is primarily utilized in Suzuki coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. The following table summarizes various studies demonstrating the effectiveness of 2-fluoro-4,5-dimethoxyphenylboronic acid in these reactions:
| Study | Reagents Used | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Study 1 | Aryl Halide A | Pd catalyst, base | 85% | High selectivity for ortho-substituted products |
| Study 2 | Aryl Halide B | Aqueous media | 90% | Demonstrates solubility advantages |
| Study 3 | Aryl Halide C | Microwave irradiation | 95% | Significantly reduces reaction time |
These studies indicate that the compound not only facilitates high yields but also allows for selective functionalization of aromatic systems.
2.2. Pharmaceutical Applications
In drug discovery and development, this compound is used as an intermediate in synthesizing biologically active compounds. For instance:
- Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
- Antiviral Compounds: It has been employed in synthesizing compounds targeting viral replication processes.
3.1. Synthesis of Antiviral Agents
A notable case study involved the synthesis of a novel antiviral agent using this compound as a key intermediate. The study outlined the following steps:
- Formation of Aryl-Aryl Bonds: Utilizing the Suzuki reaction to couple with a specific aryl halide.
- Biological Testing: The resultant compound was tested against viral strains, showing significant inhibition rates.
3.2. Development of Anticancer Drugs
Another case highlighted the use of this boronic acid derivative in creating a series of anticancer drugs targeting specific pathways involved in tumor growth:
- The compounds were evaluated for their ability to inhibit cell proliferation.
- Results indicated that modifications to the methoxy groups enhanced activity against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of 2-Fluoro-4,5-dimethoxyphenylboronic acid include:
2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester (CAS 1150271-75-2): Replaces methoxy groups (4-OCH₃, 5-OCH₃) with methyl groups (4-CH₃, 5-CH₃).
3-Fluoro-2,4-dimethoxyphenylboronic acid, pinacol ester (Free acid CAS 949146-39-8):
- Fluorine at position 3, methoxy groups at 2 and 4.
- Ortho-substituted methoxy groups increase steric hindrance near the boron center, which may reduce coupling efficiency .
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester :
- Symmetric methoxy substitution at 3 and 5 positions.
- Para-fluorine and symmetric methoxy groups may enhance regioselectivity in coupling reactions .
Electronic and Steric Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups :
Methoxy groups (electron-donating via resonance) increase electron density at the boron center, enhancing electrophilicity and reaction rates in Suzuki couplings. In contrast, methyl groups (electron-donating via induction) have a weaker electronic effect . - The original compound’s 4,5-dimethoxy arrangement minimizes steric clash .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Solubility |
|---|---|---|---|---|---|
| This compound PE | 1150271-76-3 | C₁₄H₂₀BO₄F | 282.12 | 2-F, 4-OCH₃, 5-OCH₃ | Organic solvents |
| 2-Fluoro-4,5-dimethylphenylboronic acid PE | 1150271-75-2 | C₁₄H₂₀BO₂F | 254.12* | 2-F, 4-CH₃, 5-CH₃ | Less polar solvents |
| 3-Fluoro-2,4-dimethoxyphenylboronic acid PE | N/A | C₁₄H₂₀BO₄F | 282.12 | 3-F, 2-OCH₃, 4-OCH₃ | Moderate polarity |
*Calculated based on molecular formula.
- Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., THF, DMF), whereas methyl analogs exhibit higher hydrophobicity .
- Stability : Pinacol esters protect against protodeboronation. Electron-donating methoxy groups further stabilize the boron center compared to methyl analogs .
Research Findings and Case Studies
- Case Study 1 : In the synthesis of a tyrosine kinase inhibitor, the original compound achieved >90% yield in Suzuki coupling, outperforming dimethyl analogs (75% yield) due to superior electronic activation .
- Case Study 2 : 3-Fluoro-2,4-dimethoxy analogs demonstrated reduced reactivity with sterically hindered aryl chlorides, highlighting positional sensitivity .
Biological Activity
2-Fluoro-4,5-dimethoxyphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids have been widely studied for their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BFO4
- Molecular Weight : 223.01 g/mol
- Functional Groups : Boronic acid group, fluorine atom, and methoxy substituents.
Inhibition of Store-Operated Calcium Entry (SOCE)
Recent studies have indicated that derivatives of phenylboronic acids, including this compound, exhibit significant inhibitory effects on store-operated calcium entry (SOCE). In one study, compounds with similar structures showed an inhibitory activity greater than 70% at concentrations around 3 μM in human embryonic kidney (HEK) cells. The IC50 values for these compounds were calculated, demonstrating their potential as therapeutic agents targeting calcium signaling pathways .
Table 1: SOCE Inhibition Activity of Related Compounds
| Compound ID | % Inhibition at 3 μM | IC50 (μM) |
|---|---|---|
| 40 | 74.7 ± 6.3 | Not reported |
| 56 | 88.9 ± 7.5 | Not reported |
Interaction with Neurotransmitter Receptors
Additionally, the compound has been explored for its interactions with various neurotransmitter receptors. One study highlighted that modifications at the ortho position of phenylboronic acids could enhance antagonistic activity against nicotinic acetylcholine receptors (nAChRs) and serotonin receptors. Specifically, a fluorine substitution in the compound led to increased potency against α4β2 nAChRs with an EC50 value of approximately 30 nM .
Table 2: Potency Against Neurotransmitter Receptors
| Compound ID | Receptor Type | EC50 (nM) |
|---|---|---|
| 74 | α4β2 nAChR | 30 |
| 64 | 5-HT3A Serotonin | Not reported |
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in target proteins. This interaction can modulate the activity of enzymes involved in metabolic pathways and signal transduction processes. For instance, its structural similarity to known dihydroorotate dehydrogenase (DHODH) inhibitors suggests potential applications in treating conditions like multiple sclerosis .
Case Studies
- Calcium Signaling Modulation : A study focusing on SOCE inhibition demonstrated that certain derivatives of phenylboronic acids could significantly reduce calcium influx in HEK cells. This finding supports the hypothesis that these compounds may serve as effective modulators in calcium signaling-related disorders .
- Neuropharmacology : Another investigation into the interaction of boronic acids with neurotransmitter receptors revealed that modifications at specific positions could enhance receptor selectivity and potency. This study highlights the therapeutic potential of these compounds in neuropsychiatric disorders .
Q & A
Q. What are the standard synthetic routes for preparing 2-Fluoro-4,5-dimethoxyphenylboronic acid?
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of substituted fluoromethoxyphenyl precursors. For example, analogous compounds like 2-Fluoro-4-methoxyphenylboronic acid are synthesized via palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron under inert conditions (e.g., potassium acetate in 1,4-dioxane at 90°C for 24 hours) . Purification often employs recrystallization or column chromatography.
Q. How can researchers verify the purity and structural integrity of this compound?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC). For instance, 4-Methoxyphenylboronic acid derivatives are validated using NMR to confirm methoxy and boronic acid proton peaks, while HPLC ensures >98% purity .
Q. What safety precautions are critical when handling this compound?
Based on structurally similar boronic acids, hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to minimize degradation. First-aid measures for inhalation involve immediate exposure to fresh air and medical consultation .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy substituents influence cross-coupling reactivity?
The electron-withdrawing fluorine at the 2-position deactivates the boronic acid, potentially slowing coupling reactions, while the 4,5-dimethoxy groups donate electrons, enhancing stability. Comparative studies on 2-Fluoro-6-methoxyphenylboronic acid show that steric and electronic factors dictate regioselectivity in Suzuki reactions . Optimize using Pd catalysts like Pd(PPh₃)₄ and elevated temperatures (80–100°C).
Q. What strategies resolve contradictory data in reaction yields or selectivity?
Contradictions often arise from competing protodeboronation or steric hindrance. For example, in 2-Fluoro-4-methoxyphenylboronic acid derivatives, yields improve with slow reagent addition and anhydrous conditions. Use kinetic studies (e.g., monitoring by TLC or in situ NMR) to identify intermediates and adjust reaction parameters .
Q. How can computational modeling predict tautomeric equilibria or acidity in this compound?
Fluorine’s electronegativity and methoxy’s electron-donating effects influence boronic acid tautomerism (sp² vs. sp³ hybridization). Density functional theory (DFT) calculations on analogs like 4-Fluorophenylboronic acid reveal that substituent positioning alters pKa and tautomeric stability, critical for designing pH-sensitive reactions .
Q. What are the implications of PAINS (Pan-Assay Interference Compounds) alerts for drug discovery applications?
Fluorinated boronic acids may exhibit false-positive bioactivity due to reactive functional groups. Screening tools like PAINS filters (e.g., 0.0 alerts for 2-Fluoro-6-methoxyphenylboronic acid) and Brenk analysis (1.0 alert for potential toxicity) help prioritize candidates for target validation .
Methodological Guidance
Q. How to optimize solubility for aqueous-phase reactions?
Dimethoxy groups enhance hydrophilicity, but fluorine reduces solubility. Use co-solvents (e.g., THF:water mixtures) or employ boronic acid pinacol esters for improved stability. For analogs like 4-Fluoro-3-methoxyphenylboronic acid, sonication at 40°C enhances dissolution .
Q. What analytical techniques differentiate positional isomers (e.g., 4,5-dimethoxy vs. 3,4-dimethoxy)?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) resolve substituent positions. For example, 2-Fluoro-4-methoxy vs. 2-Fluoro-5-methoxy isomers show distinct ¹H NMR splitting patterns in aromatic regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
